molecular formula C12H7ClF3NS B3034667 3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine CAS No. 204641-55-4

3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine

Cat. No.: B3034667
CAS No.: 204641-55-4
M. Wt: 289.7 g/mol
InChI Key: STPADWRNLPKPIE-UHFFFAOYSA-N
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Description

3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group, a phenylsulfanyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine, phenylsulfanyl chloride, and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and reaction conditions. The process is optimized for efficiency and cost-effectiveness, with considerations for scalability and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups, such as reducing the nitro group to an amine using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF), and reflux conditions.

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane), and room temperature conditions.

    Reduction Reactions: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol), and mild heating conditions.

Major Products Formed

    Substitution Reactions: Products with substituted nucleophiles replacing the chloro group.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Amines or other reduced functional groups.

Scientific Research Applications

3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s functional groups can participate in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, which contribute to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(phenylsulfanyl)pyridine: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    2-(Phenylsulfanyl)-5-(trifluoromethyl)pyridine: Lacks the chloro group, which may influence its substitution reactions and overall properties.

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks the phenylsulfanyl group, which may impact its oxidation and reduction reactions.

Uniqueness

3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups. The presence of the chloro, phenylsulfanyl, and trifluoromethyl groups provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-chloro-2-phenylsulfanyl-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NS/c13-10-6-8(12(14,15)16)7-17-11(10)18-9-4-2-1-3-5-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPADWRNLPKPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

26 g (0.233 mol) of 98.7% pure thiophenol, 50 g (0.226 mol) of 97.8% pure 2,3-dichloro-5-trifluoromethylpyridine and 14.7 mg (0.23 mmol) of copper powder were reacted by the method of Example 1, except that the reaction time was only 1 h and the reaction temperature was 160-170° C. The yield was 99%.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
copper
Quantity
14.7 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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